molecular formula C15H16N2O4S B2375849 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid CAS No. 2287321-10-0

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid

Cat. No. B2375849
M. Wt: 320.36
InChI Key: JGFUUYAFEGASPS-UHFFFAOYSA-N
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Description

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, also known as PTZ, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to possess anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied for its antibacterial and antifungal properties.

Mechanism Of Action

The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have shown that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

For research on 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid include its potential use in other fields, such as agriculture and environmental science, as well as its use as a starting point for the synthesis of new compounds with improved properties.

Synthesis Methods

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with ethyl chloroformate and phenylalanine methyl ester. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid.

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFUUYAFEGASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid

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